3-Methoxyphthalaldehyde
Description
3-Methoxyphthalaldehyde is an aromatic aldehyde characterized by a benzene ring with two aldehyde groups in the 1,2-positions (ortho configuration) and a methoxy (-OCH₃) substituent at the 3-position. This structure combines the electrophilic reactivity of dual aldehyde groups with the electron-donating effects of the methoxy group, making it a unique candidate for applications in organic synthesis, polymer chemistry, and cross-linking reactions.
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-methoxyphthalaldehyde |
InChI |
InChI=1S/C9H8O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-6H,1H3 |
InChI Key |
IHJNGZXRTXJKJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Groups | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|---|
| This compound | N/A | C₉H₈O₃ | 164.16 | Methoxy (3-position) | Two aldehydes | N/A | N/A |
| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.57 | Chlorine (3-position) | Aldehyde | N/A | N/A |
| 3-Methoxy-4-hydroxyphenylglycolaldehyde | 17592-23-3 | C₉H₁₀O₄ | 182.17 | Methoxy, Hydroxyl | Aldehyde, Hydroxyl | N/A | N/A |
| 3-Methoxyphenylglyoxal Hydrate | N/A | C₉H₈O₄·H₂O | 198.17 | Methoxy (3-position) | Glyoxal (α-keto aldehyde) | N/A | N/A |
| 3-(3-Fluoro-6-Methoxyphenyl)Benzaldehyde | 1178297-54-5 | C₁₄H₁₁FO₂ | 230.23 | Fluoro, Methoxy | Aldehyde | 343.7 ± 32.0 | 1.183 ± 0.06 |
Notes: Data inferred from structural analogs; experimental validation required for this compound. Sources: .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
